Lipophilicity (XLogP3) Comparison: Nitro vs. Amino Analog
The target compound exhibits an XLogP3 of 3.3, which is 0.5 log units higher than its direct 3-amino analog (methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate, CAS 65639-65-8, XLogP3 = 2.8) [1][2]. This difference is driven by the electron-withdrawing nitro group, which reduces basicity and increases partitioning into hydrophobic phases.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-65-8), XLogP3 = 2.8 |
| Quantified Difference | +0.5 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly enhance passive membrane permeability, making the nitro compound preferable for targets requiring intracellular access or CNS penetration.
- [1] PubChem Compound Summary for CID 3787121, Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3787121 View Source
- [2] PubChem Compound Summary for CID 1489305, Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1489305 View Source
